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Executive Summary
This technical guide provides an in-depth overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of R-137696, also known as LCZ696 (sacubitril/valsartan). R-137696
is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that offers a dual mechanism

of action for the management of cardiovascular diseases, particularly heart failure. This

document summarizes key quantitative data, details experimental methodologies from pivotal

studies, and illustrates the compound's mechanism of action through signaling pathway

diagrams. All information is collated from publicly available scientific literature to support

research and drug development efforts.

Introduction
R-137696 (LCZ696) is a combination of two active components: the neprilysin inhibitor prodrug

sacubitril (AHU377) and the angiotensin II receptor blocker (ARB) valsartan.[1] By

simultaneously inhibiting neprilysin and blocking the angiotensin II type 1 (AT1) receptor, R-
137696 enhances the beneficial effects of natriuretic peptides while suppressing the

detrimental effects of the renin-angiotensin-aldosterone system (RAAS). This dual action leads

to vasodilation, natriuresis, and a reduction in cardiovascular remodeling, offering a novel

therapeutic approach for heart failure and hypertension.[1]
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Pharmacokinetics
Following oral administration, R-137696 dissociates into sacubitril and valsartan. Sacubitril is a

prodrug that is rapidly metabolized to its active form, LBQ657.[1] The pharmacokinetic

parameters of sacubitril, LBQ657, and valsartan have been characterized in various studies, as

summarized below.

Pharmacokinetic Parameters in Healthy Adults
The pharmacokinetic profile of R-137696 has been evaluated in healthy adult subjects across a

range of single and multiple doses. Key parameters are presented in Table 1.

Parameter Sacubitril (AHU377)
LBQ657 (Active
Metabolite)

Valsartan

Tmax (h) 0.5 - 1.1[1] 1.8 - 3.5[1] 1.6 - 4.9[1]

Cmax (ng/mL) Dose-dependent Dose-dependent Dose-dependent

AUC (ng·h/mL) Dose-dependent Dose-dependent Dose-dependent

t1/2 (h) ~1.4 ~11.1 ~9.9

Table 1: Summary of single-dose pharmacokinetic parameters of R-137696 components in

healthy adults.

Pharmacokinetic Parameters in Patients with Heart
Failure
The pharmacokinetics of R-137696 have also been studied in patients with heart failure. The

exposure to the active components is generally higher in this population compared to healthy

subjects.
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Parameter Sacubitril (AHU377)
LBQ657 (Active
Metabolite)

Valsartan

Tmax (h) ~0.5 ~2.5 ~2.0

Cmax (ng/mL)
Data not consistently

reported
Dose-dependent Dose-dependent

AUC0-12h (ng·h/mL) Dose-dependent Dose-dependent Dose-dependent

t1/2 (h)
Data not consistently

reported
~12.3 ~14.6

Table 2: Summary of steady-state pharmacokinetic parameters of R-137696 components in

patients with heart failure following multiple doses.

Pharmacodynamics
The pharmacodynamic effects of R-137696 are a direct consequence of its dual mechanism of

action. Inhibition of neprilysin by LBQ657 leads to an increase in the levels of natriuretic

peptides, which mediate their effects through the second messenger cyclic guanosine

monophosphate (cGMP). Blockade of the AT1 receptor by valsartan inhibits the actions of

angiotensin II.

Key Pharmacodynamic Effects
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Biomarker Effect Mechanism

Plasma cGMP Increased[1]

Neprilysin inhibition leads to

increased natriuretic peptides,

stimulating cGMP synthesis.

Plasma Renin Activity Increased[1]

AT1 receptor blockade

interrupts the negative

feedback loop of the RAAS.

Plasma Angiotensin II Increased[1]

AT1 receptor blockade

prevents the binding of

angiotensin II, leading to its

accumulation.

Plasma Aldosterone Decreased

AT1 receptor blockade reduces

the stimulation of aldosterone

synthesis.

Table 3: Summary of the key pharmacodynamic effects of R-137696.

Signaling Pathways and Mechanism of Action
The therapeutic effects of R-137696 are mediated through its modulation of two critical

signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic

Peptide System.
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Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System and the site of
action of valsartan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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